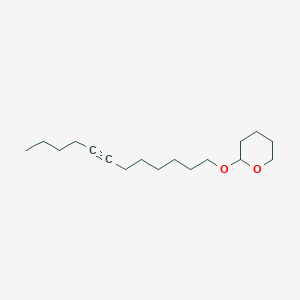
1-(2-溴乙基)-3-硝基苯
描述
1-(2-Bromoethyl)-3-nitrobenzene is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is characterized by the presence of a bromoethyl group attached to the benzene ring, which is also substituted with a nitro group. This compound is of interest in the field of organic chemistry due to its potential applications in the synthesis of pharmaceuticals, dyes, and other functional materials.
Synthesis Analysis
The synthesis of 1-(2-Bromoethyl)-3-nitrobenzene and its derivatives can be achieved through palladium0-mediated Ullmann cross-coupling reactions. This method involves the reaction of 1-bromo-2-nitrobenzene with beta-halo-enals, -enones, or -esters to yield beta-aryl derivatives, which can then be converted into various heterocyclic compounds such as quinolines, 2-quinolones, phenanthridines, or 6(5H)-phenanthridinones . Additionally, the electrochemical reduction of 1-bromo-4-nitrobenzene in ionic liquids has been explored as a route to form arylzinc compounds, which can be further reacted with carbon dioxide to yield functionalized products .
Molecular Structure Analysis
The molecular structure of 1-(2-Bromoethyl)-3-nitrobenzene and related compounds can be studied using spectroscopic techniques such as ultraviolet photoemission spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS). These techniques provide insights into the molecular orbital density of states and the interaction between the molecule and the substrate. For instance, the grafting of bromo- and nitrobenzene onto Si(111) surfaces has been investigated to understand the molecule-substrate interactions and the formation of multilayer structures .
Chemical Reactions Analysis
1-(2-Bromoethyl)-3-nitrobenzene undergoes various chemical reactions, including electrochemical reductions at carbon cathodes. These reductions can lead to the formation of 1-nitro-2-vinylbenzene and 1H-indole, depending on the presence of a proton donor during the electrolysis process . The reactivity of the radical anions of 1-bromo-4-nitrobenzene has also been shown to differ in ionic liquids compared to conventional solvents, suggesting that the ionic solvent can promote the reactivity of the radical anion .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Bromoethyl)-3-nitrobenzene derivatives can be influenced by the presence of substituents on the benzene ring. For example, the crystal structure of a compound closely related to 1-(2-Bromoethyl)-3-nitrobenzene, namely 1,2-dibromo-4,5-dimethyl-3-nitrobenzene, exhibits disorder due to the superimposition of aromatic H atoms and methyl groups, which affects the overall properties of the material . The synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water has been reported, with high yields and purity, indicating the feasibility of synthesizing highly substituted bromo-nitrobenzene derivatives .
科学研究应用
电化学应用: Du and Peters (2010) 研究了1-(2-溴乙基)-3-硝基苯的电化学还原,探索了它在二甲基甲酰胺中通过碳阴极合成1-硝基-2-乙烯基苯和1H-吲哚的潜力 (Du & Peters, 2010)。
化学合成: 翟光新 (2006) 报告了从4-硝基苯酚和1,2-二溴乙烷合成1-(2-溴乙氧基)-4-硝基苯,表明其在生产治疗心律失常的多菲利德药物中的中间体作用 (Zhai Guang-xin, 2006)。
反应机理研究: Alunni等人 (2006) 的研究涉及研究OH−诱导的1-(2-溴乙基)-3-硝基苯的β-消除反应,提供了在不同溶剂混合物中的反应性和机理的见解 (Alunni, Melis, & Ottavi, 2006)。
光反应研究: McIntyre, Coleman和Wubbels (2004) 调查了硝基苯与氢溴酸的光反应,包括1-(2-溴乙基)-3-硝基苯等衍生物,在特定条件下突出其反应性 (McIntyre, Coleman, & Wubbels, 2004)。
材料科学和催化: Vinoth, Rajaitha和Pandikumar (2020) 的研究描述了锌锡酸盐-石墨炭氮纳米复合材料利用1-(2-溴乙基)-3-硝基苯进行硝基苯的电化学传感,表明其在材料科学应用中的潜力 (Vinoth, Rajaitha, & Pandikumar, 2020)。
环境和分析化学: Mantha, Taylor, Biswas和Bewtra (2001) 的研究探讨了在合成废水中使用零价铁将硝基苯还原为苯胺,其中1-(2-溴乙基)-3-硝基苯等衍生物可以在理解和改进这些过程中发挥作用 (Mantha, Taylor, Biswas, & Bewtra, 2001)。
作用机制
Target of Action
Bromoethyl compounds are known to interact with various biological targets, including enzymes and receptors . The nitro group may also play a role in the compound’s activity, possibly through redox reactions or interactions with biological nucleophiles .
Mode of Action
Bromoethyl compounds are known to undergo nucleophilic substitution reactions . The bromine atom can be displaced by a nucleophile, such as an enzyme or other biological molecule, leading to the formation of a new bond . The nitro group may also participate in redox reactions, potentially leading to the generation of reactive nitrogen species .
Biochemical Pathways
Bromoethyl compounds have been used in the synthesis of β-peptidomimetics, which can mimic the function of natural peptides and influence various biochemical pathways .
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight and lipophilicity, would likely influence its absorption and distribution . The presence of the bromine and nitro groups could also affect its metabolism and excretion .
Result of Action
Bromoethyl compounds and nitrobenzenes can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Bromoethyl)-3-nitrobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability . Additionally, the compound’s interaction with its biological targets can be influenced by the physiological conditions of the environment .
安全和危害
属性
IUPAC Name |
1-(2-bromoethyl)-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBRVWQGWOLPAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343698 | |
| Record name | 1-(2-Bromoethyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-3-nitrobenzene | |
CAS RN |
16799-04-5 | |
| Record name | 1-(2-Bromoethyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Nitrophenethyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

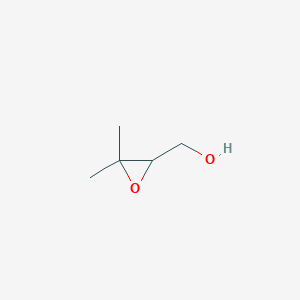
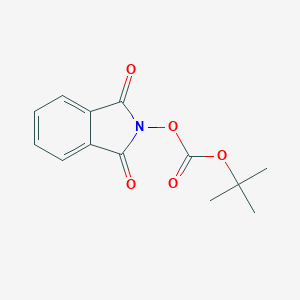





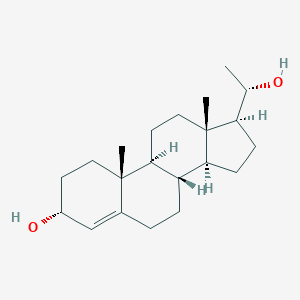

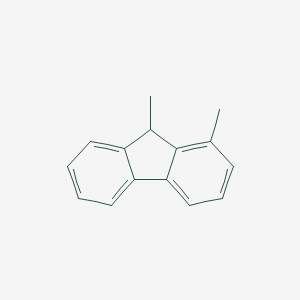
![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B99138.png)

